molecular formula C8H9F3N2O B1321741 3-Trifluoromethoxy-benzyl-hydrazine CAS No. 887595-84-8

3-Trifluoromethoxy-benzyl-hydrazine

Cat. No.: B1321741
CAS No.: 887595-84-8
M. Wt: 206.16 g/mol
InChI Key: QJRVPVVWFCVSNK-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-benzyl-hydrazine is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl hydrazine moiety, which imparts unique chemical and physical properties.

Scientific Research Applications

3-Trifluoromethoxy-benzyl-hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where hydrazine derivatives have shown promise.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry . The progress in the advancement of fluorine methodology was far from balanced, and the preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry . Therefore, there is a significant potential for future research in this area.

Preparation Methods

The synthesis of 3-Trifluoromethoxy-benzyl-hydrazine involves several steps, typically starting with the preparation of the trifluoromethoxybenzyl precursor. One common method includes the reaction of 3-trifluoromethoxybenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60°C to ensure optimal yield.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

3-Trifluoromethoxy-benzyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-benzyl-hydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and altering cellular functions .

Comparison with Similar Compounds

3-Trifluoromethoxy-benzyl-hydrazine can be compared with other similar compounds, such as:

    3-Trifluoromethyl-benzyl-hydrazine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical reactivity and biological activity.

    4-Trifluoromethoxy-benzyl-hydrazine: The position of the trifluoromethoxy group on the benzene ring can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[3-(trifluoromethoxy)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRVPVVWFCVSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606213
Record name {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-84-8
Record name {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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